Cas no 1803779-28-3 (Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate)

Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate is a fluorinated aromatic ester with a versatile structure, combining cyano, hydroxyl, and trifluoromethylthio functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing and sterically demanding substituents, which can influence reactivity and binding properties. The presence of the trifluoromethylthio group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry. The hydroxyl and cyano groups provide additional sites for derivatization, enabling further functionalization. Its well-defined structure and high purity make it suitable for applications in agrochemical and drug development, particularly in the design of bioactive molecules.
Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate structure
1803779-28-3 structure
商品名:Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate
CAS番号:1803779-28-3
MF:C11H8F3NO3S
メガワット:291.246332168579
CID:4956156

Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate
    • インチ: 1S/C11H8F3NO3S/c1-2-18-10(17)7-4-3-6(5-15)8(16)9(7)19-11(12,13)14/h3-4,16H,2H2,1H3
    • InChIKey: UAUUOMUCODFNKS-UHFFFAOYSA-N
    • ほほえんだ: S(C(F)(F)F)C1C(=C(C#N)C=CC=1C(=O)OCC)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 379
  • トポロジー分子極性表面積: 95.6
  • 疎水性パラメータ計算基準値(XlogP): 3.8

Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015007014-1g
Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate
1803779-28-3 97%
1g
1,445.30 USD 2021-06-21

Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate 関連文献

Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoateに関する追加情報

Research Brief on Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate (CAS: 1803779-28-3): Recent Advances and Applications

Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate (CAS: 1803779-28-3) is a fluorinated benzoate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its utility as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and antimicrobial activity. This research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

A key area of interest is the compound's role as a building block for the development of trifluoromethylthio (SCF3)-containing molecules, which are increasingly recognized for their enhanced metabolic stability and lipophilicity. Recent synthetic methodologies have optimized the preparation of Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate, with improvements in yield and purity through novel catalytic systems and green chemistry approaches. For instance, a 2023 study demonstrated a palladium-catalyzed trifluoromethylthiolation protocol that significantly reduced reaction times and improved scalability.

In terms of biological activity, preliminary investigations have highlighted the compound's potential as a precursor for antimicrobial agents. Derivatives of Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate have shown promising activity against drug-resistant bacterial strains, particularly in the context of biofilm disruption. The presence of the trifluoromethylthio group is believed to enhance membrane permeability, a critical factor in overcoming resistance mechanisms. Additionally, its cyano and hydroxy functional groups provide sites for further chemical modifications, enabling the development of targeted inhibitors for enzymes such as kinases and proteases.

Recent applications in medicinal chemistry include the incorporation of this compound into the design of novel anti-inflammatory and anticancer agents. For example, a 2024 study reported the synthesis of a series of SCF3-containing analogs derived from Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate, which exhibited selective inhibition of COX-2 and reduced cytotoxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings underscore the compound's potential as a scaffold for safer and more effective therapeutics.

Looking ahead, ongoing research aims to explore the broader pharmacological profile of Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate and its derivatives. Challenges such as optimizing pharmacokinetic properties and minimizing off-target effects remain areas of active investigation. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical applications, particularly in addressing unmet medical needs in infectious diseases and oncology.

In conclusion, Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate (CAS: 1803779-28-3) represents a promising candidate for advancing drug discovery efforts, with its unique chemical properties enabling diverse therapeutic applications. Continued innovation in synthetic strategies and biological evaluations will be essential to fully realize its potential in the development of next-generation pharmaceuticals.

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